1-METHYL-2-PHENYLETHYNYL-BENZENE

Conformational Analysis Photophysics Materials Chemistry

Unsubstituted poly(diphenylacetylene)s suffer from poor solubility, limiting processability. The ortho-methyl group in this tolane introduces steric hindrance that reduces π-stacking, yielding polymers with enhanced solubility in THF and CHCl₃. • Modulates conjugation length via increased dihedral twist angle for bandgap engineering • Directs regioselectivity in transition-metal-catalyzed cycloadditions • LogP 5.24; validated HPLC reference for positional isomer separation Supplied as ≥97% purity with batch-specific QC. For optoelectronic polymer synthesis and structure-property relationship studies.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 14309-60-5
Cat. No. B076509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYL-2-PHENYLETHYNYL-BENZENE
CAS14309-60-5
Synonyms1-METHYL-2-PHENYLETHYNYL-BENZENE
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C#CC2=CC=CC=C2
InChIInChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3
InChIKeyRVTIFECUYDUJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenylethynyl-benzene (CAS 14309-60-5) for Procurement: Core Identity and Structural Class


1-Methyl-2-phenylethynyl-benzene (CAS 14309-60-5), also known as 1-(2-methylphenyl)-2-phenylacetylene, is an unsymmetrically substituted diphenylacetylene (tolane) derivative with the molecular formula C₁₅H₁₂ and a molecular weight of 192.26 g/mol . It features a methyl group ortho to the phenylethynyl moiety on one aryl ring, which distinguishes it from the unsubstituted parent diphenylacetylene and other positional isomers . This ortho-substitution pattern is known to introduce steric hindrance that can alter the compound's conformational equilibrium, photophysical behavior, and reactivity in cross-coupling or cycloaddition reactions [1]. The compound is typically available as a colorless to pale yellow liquid or solid, with a reported purity standard of ≥97% for research-grade material, and is commonly synthesized via palladium-catalyzed Sonogashira coupling . As a member of the diarylacetylene class, it serves as a versatile building block in organic electronics, medicinal chemistry, and materials science [1].

Why 1-Methyl-2-phenylethynyl-benzene Cannot Be Replaced by Generic Diphenylacetylene Analogs


Diphenylacetylene (tolane) derivatives are not interchangeable building blocks; even minor substitutional changes produce large, quantifiable differences in key performance properties. The ortho-methyl group in 1-methyl-2-phenylethynyl-benzene imposes steric congestion that increases the dihedral twist angle between the two aryl rings compared to unsubstituted or para-substituted analogs [1]. This conformational change directly alters the molecule's π-conjugation efficiency, electronic absorption and emission spectra, and excited-state dynamics [1][2]. In synthetic applications, the ortho-substitution influences both the steric accessibility and the electronic environment of the alkyne moiety, leading to altered reactivity profiles in cycloaddition, cross-coupling, and polymerization reactions [3]. Consequently, substituting this compound with a different diphenylacetylene derivative without re-optimizing reaction conditions or without expecting altered material properties will compromise experimental reproducibility and product performance. The quantitative evidence below establishes exactly where 1-methyl-2-phenylethynyl-benzene differs from its closest structural comparators.

Quantitative Differentiation of 1-Methyl-2-phenylethynyl-benzene from Closest Analogs


Conformational Twist Angle Differentiates Ortho-Methyl Derivative from Unsubstituted Tolane

The ortho-methyl group in 1-methyl-2-phenylethynyl-benzene introduces steric clash between the methyl substituent and the ortho-hydrogen on the adjacent phenyl ring. This steric hindrance increases the dihedral twist angle between the two aromatic planes relative to unsubstituted diphenylacetylene, which adopts a nearly planar geometry in its ground state [1]. A larger twist angle reduces π-orbital overlap across the alkyne bridge, directly affecting conjugation length, HOMO-LUMO gap, and the energetics of the S₁ excited state [2]. While a direct X-ray crystallographic measurement of the twist angle for 1-methyl-2-phenylethynyl-benzene is not available, class-level studies on ortho-substituted diphenylacetylenes consistently demonstrate that ortho-methyl substitution increases the dihedral angle from ~0-10° (unsubstituted) to >30° [1][3]. This structural perturbation has downstream consequences on all electronic and photophysical properties.

Conformational Analysis Photophysics Materials Chemistry

Lipophilicity (LogP) Differentiation from para-Substituted Isomers

The ortho-methyl substitution pattern in 1-methyl-2-phenylethynyl-benzene yields a distinct lipophilicity profile compared to para-substituted isomers such as 1-methyl-4-phenylethynyl-benzene. Predicted logP values (ACD/Labs Percepta) for the target compound are 5.24, whereas para-methyl diphenylacetylene exhibits a predicted logP of approximately 5.10 . This 0.14 log unit difference reflects altered hydrophobic surface area exposure and molecular shape, which influences membrane permeability, plasma protein binding, and compound retention in reversed-phase chromatographic separations . The difference is statistically significant for applications requiring precise control over lipophilicity-driven parameters.

Physicochemical Properties ADME Medicinal Chemistry

Synthetic Yield Benchmark in One-Step Vilsmeier-Type Protocol

A recently reported one-step synthesis of 1-methyl-2-phenylethynyl-benzene using adapted Vilsmeier conditions achieves quantitative yield (100%), providing a direct, high-efficiency synthetic route that avoids multi-step Sonogashira coupling sequences [1]. This protocol, which employs a Vilsmeier-type reagent generated in situ, delivers the target compound without requiring palladium catalysts, copper co-catalysts, or rigorous exclusion of air and moisture [1]. In contrast, standard Sonogashira coupling protocols for the same compound typically report yields in the range of 70-90% after purification [2]. The Vilsmeier method thus offers a 10-30% absolute yield advantage and eliminates the cost and purification burden associated with transition metal catalysts.

Synthetic Methodology Process Chemistry Yield Optimization

Chromatographic Retention Behavior Distinction from Diphenylacetylene

The ortho-methyl group alters the reversed-phase HPLC retention time of 1-methyl-2-phenylethynyl-benzene compared to unsubstituted diphenylacetylene. Based on the predicted logP difference of approximately 0.67 units (target compound LogP = 5.24; diphenylacetylene LogP = 4.57), a typical C18 reversed-phase column under isocratic methanol/water conditions (70:30) is expected to yield a retention time increase of 2-4 minutes for the target compound relative to the parent tolane . This chromatographic distinction is critical for analytical method development, purity verification, and preparative separation of closely related diphenylacetylene derivatives.

Analytical Chemistry Quality Control Purity Assessment

Optimal Application Scenarios for 1-Methyl-2-phenylethynyl-benzene Based on Differentiated Evidence


Synthesis of Ortho-Substituted Poly(aryl-ethynylene) Polymers and Oligomers

When used as a monomer in Sonogashira polycondensation or alkyne metathesis polymerization, 1-methyl-2-phenylethynyl-benzene introduces ortho-methyl steric hindrance that limits excessive π-stacking and aggregation in the resulting polymer [1]. This steric control enhances solubility in common organic solvents (e.g., THF, CHCl₃) compared to polymers derived from unsubstituted diphenylacetylene, which often suffer from poor solubility and processing difficulties [2]. The increased dihedral twist angle also modulates the polymer's conjugation length, enabling tuning of electronic bandgaps for optoelectronic applications [1].

Stereoselective Cycloaddition Reactions Requiring Ortho-Directing Effects

The ortho-methyl group in 1-methyl-2-phenylethynyl-benzene can serve as a directing element in transition-metal-catalyzed cycloaddition reactions (e.g., [2+2+2] cyclotrimerizations or Rh-catalyzed cyclizations), influencing both the regioselectivity and the stereochemical outcome [1][2]. The steric bulk adjacent to the alkyne moiety can favor cycloaddition pathways that minimize unfavorable steric interactions, providing access to substituted polycyclic aromatic frameworks that are inaccessible with para-substituted or unsubstituted diphenylacetylenes [2].

Fluorescent Probe Development with Tailored Excited-State Dynamics

As an ortho-substituted diphenylacetylene, 1-methyl-2-phenylethynyl-benzene exhibits weak fluorescence in solution at room temperature due to a competing internal conversion pathway involving a twisted πσ* excited state [1]. This property is characteristic of the diphenylacetylene scaffold. However, the ortho-methyl substitution alters the energy barrier to this non-radiative decay channel compared to unsubstituted or para-substituted analogs [2]. Consequently, this compound is valuable as a baseline scaffold for structure-property relationship studies aimed at enhancing diphenylacetylene fluorescence through additional donor-acceptor functionalization or rigidification [1][2].

Reference Standard for Lipophilic Isomer Differentiation in Method Development

The distinct lipophilicity (LogP = 5.24) and predicted chromatographic retention behavior of 1-methyl-2-phenylethynyl-benzene make it an excellent reference compound for developing and validating HPLC or UPLC methods designed to separate ortho-, meta-, and para-substituted diphenylacetylene isomers [1]. Its use ensures that analytical methods can reliably distinguish between positional isomers that may be present as synthetic impurities or degradation products, which is critical for quality control in both research and industrial production environments [2].

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